Enhanced Lipophilicity (XLogP3) Over CF3 and F Analogs for Improved Membrane Permeability
The compound exhibits a significantly higher computed lipophilicity (XLogP3) compared to its 4-fluoro and 4-(trifluoromethyl) analogs. This increase in logP is a key characteristic of the -SF5 group and can be a strategic advantage for enhancing passive membrane permeability [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 4-Fluorophenylacetic acid (XLogP3 = 1.6), 4-(Trifluoromethyl)phenylacetic acid (XLogP3 = 2.4), 4-(Pentafluorosulfur)phenylacetic acid (XLogP3 = 4.9) |
| Quantified Difference | Target compound is +3.2 logP units higher than 4-F analog and +2.4 logP units higher than 4-CF3 analog. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher logP value is directly correlated with enhanced passive diffusion across lipid bilayers, which can improve cellular permeability and oral bioavailability of drug candidates [1].
- [1] PubChem. (2026). 2-Fluoro-4-(pentafluorosulfur)phenylacetic acid (XLogP3). PubChem Compound Summary for CID 66523510. View Source
- [2] Chem960. (n.d.). 4-Fluorophenylacetic acid (XLogP3). Retrieved from https://m.chem960.com. View Source
